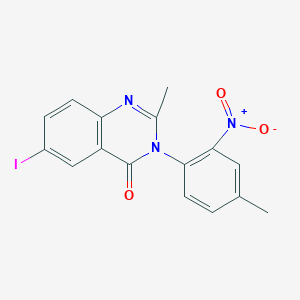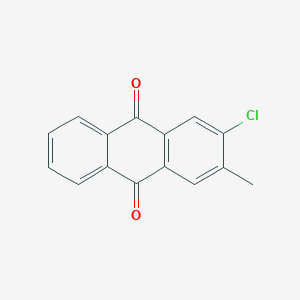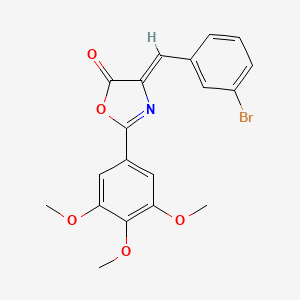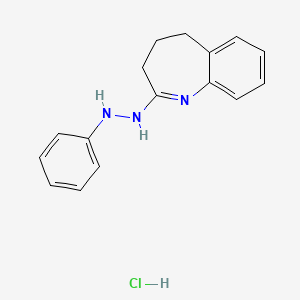
6-iodo-2-methyl-3-(4-methyl-2-nitrophenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-iodo-2-methyl-3-(4-methyl-2-nitrophenyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential for various applications.
科学的研究の応用
Research has shown that 6-iodo-2-methyl-3-(4-methyl-2-nitrophenyl)-4(3H)-quinazolinone has potential applications in various scientific fields. For instance, it has been used as a fluorescent probe for the detection of DNA and RNA. Additionally, it has been studied for its potential use as an anti-cancer agent.
作用機序
The mechanism of action of 6-iodo-2-methyl-3-(4-methyl-2-nitrophenyl)-4(3H)-quinazolinone is not fully understood. However, research has suggested that it may inhibit the activity of certain enzymes, leading to anti-cancer effects.
Biochemical and Physiological Effects
Studies have shown that 6-iodo-2-methyl-3-(4-methyl-2-nitrophenyl)-4(3H)-quinazolinone has various biochemical and physiological effects. For instance, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
実験室実験の利点と制限
One advantage of using 6-iodo-2-methyl-3-(4-methyl-2-nitrophenyl)-4(3H)-quinazolinone in lab experiments is its potential as a fluorescent probe for the detection of DNA and RNA. Additionally, its anti-cancer properties make it a promising compound for cancer research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for research involving 6-iodo-2-methyl-3-(4-methyl-2-nitrophenyl)-4(3H)-quinazolinone. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Investigation of its potential as an anti-cancer agent in clinical trials.
3. Development of new fluorescent probes based on the structure of the compound.
4. Exploration of its potential as a therapeutic agent for other diseases, such as viral infections.
5. Investigation of its potential as a tool for gene editing and manipulation.
Conclusion
In conclusion, 6-iodo-2-methyl-3-(4-methyl-2-nitrophenyl)-4(3H)-quinazolinone is a promising compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
合成法
The synthesis of 6-iodo-2-methyl-3-(4-methyl-2-nitrophenyl)-4(3H)-quinazolinone involves the reaction of 2-methyl-3-(4-methyl-2-nitrophenyl) quinazolin-4(3H)-one with iodine in the presence of a suitable base. This reaction results in the formation of the desired compound as a yellow solid.
特性
IUPAC Name |
6-iodo-2-methyl-3-(4-methyl-2-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12IN3O3/c1-9-3-6-14(15(7-9)20(22)23)19-10(2)18-13-5-4-11(17)8-12(13)16(19)21/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRYTKBCAURNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6410886 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethoxyphenyl)-11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958483.png)
![3-[4-(4-morpholinyl)-1-piperidinyl]-5-(1-naphthyl)-1,2,4-triazine](/img/structure/B4958491.png)

![2-(2,5-dimethylphenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4958507.png)
![3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4958508.png)
![11-(3-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958510.png)
![4-{3-[(4-chlorobenzyl)amino]butyl}phenol](/img/structure/B4958518.png)

![N-[3-(methylthio)propyl]-3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4958535.png)
![N-[3-(aminosulfonyl)phenyl]-2-iodobenzamide](/img/structure/B4958538.png)

![2-chloro-6-ethoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4958545.png)

![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4958564.png)